Articaine Impurity G

Vue d'ensemble

Description

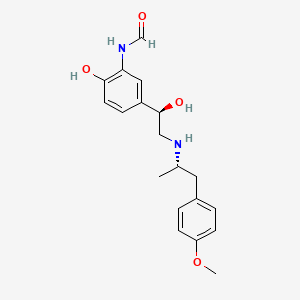

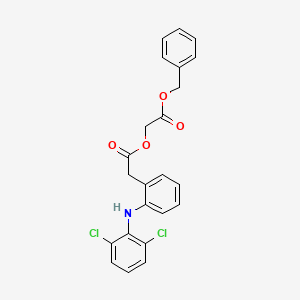

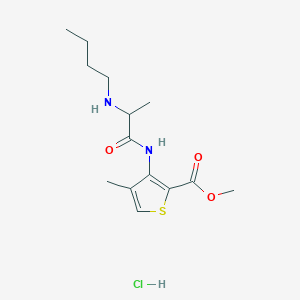

Articaine Impurity G, also known as Butylarticaine Hydrochloride, is a compound with the molecular formula C14H23ClN2O3S . It is an impurity of Articaine, a commonly used local anesthetic in dentistry .

Molecular Structure Analysis

The molecular structure of Articaine Impurity G consists of 14 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

Articaine Impurity G has a molecular weight of 334.9 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 8, an Exact Mass of 334.1117915 g/mol, a Monoisotopic Mass of 334.1117915 g/mol, a Topological Polar Surface Area of 95.7 Ų, a Heavy Atom Count of 21, and a Formal Charge of 0 .Applications De Recherche Scientifique

Impurity Analysis in Pharmaceuticals

Impurity Profiling Techniques : Advanced techniques like multi-dimensional gas chromatography-mass spectrometry (MDGC/MS) are used for impurity analysis in pharmaceuticals. This method enhances separation capabilities and detectability of trace-level impurities, which is crucial for purity assessment of organic compounds like Articaine (Li et al., 2013).

Spectrofluorimetric Determination : Spectrofluorimetry, a method based on the measurement of native fluorescence, is utilized for confirming the purity of pharmaceutical compounds. This approach could be applicable for confirming the purity of Articaine in its formulations (Barary et al., 2004).

Review on Impurity Profiling : Impurity profiling is a significant aspect of pharmaceutical research. Various chromatographic and spectroscopic techniques, including gas chromatography and liquid chromatography-mass spectrometry (LC-MS-MS), are employed for this purpose, which could be relevant for studying Articaine impurities (Boob et al., 2018).

Specific Studies on Articaine

Articaine in Anesthesia : A study compared the effectiveness of 2% Articaine with 2% Lignocaine in achieving adequate anesthesia in children, highlighting its clinical significance and encouraging further research in using Articaine in various concentrations (Ramadurai et al., 2018).

Safety of Articaine : Research on Articaine's safety as an amide local anesthetic shows that it is well-tolerated, safe, and effective for use in clinical dentistry. This study can provide insights into the potential side effects or toxicological aspects of Articaine impurities (Malamed et al., 2001).

Mécanisme D'action

Target of Action

Articaine Impurity G, also known as Butylarticaine HCl or Methyl 3-(2-(butylamino)propanamido)-4-methylthiophene-2-carboxylate hydrochloride, is a derivative of articaine, a widely used local anesthetic in dentistry . The primary targets of articaine are the voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

Articaine Impurity G, like articaine, works by blocking the sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane . This increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the initiation and conduction of nerve impulses are blocked, leading to a loss of sensation in the local area .

Biochemical Pathways

It is known that the compound’s action primarily involves the nervous system and the processes of nerve impulse transmission .

Pharmacokinetics

The pharmacokinetics of Articaine Impurity G are expected to be similar to those of articaine. After submucosal injection, the time to maximum drug concentrations of articaine occurs about 10 to 15 minutes . The elimination half-time of articaine is about 20 minutes . Rapid metabolism of articaine to the inactive metabolite articainic acid contributes to its very low systemic toxicity and allows for the possibility of repeated injections .

Result of Action

The primary result of the action of Articaine Impurity G is local anesthesia, characterized by a temporary loss of sensation in the area where the compound is administered . This is achieved through the compound’s inhibitory effect on nerve impulse transmission .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVODIHKHPJLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Articaine Impurity G | |

CAS RN |

23964-59-2 | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.